molecular formula C20H24FN3O B2961666 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034378-85-1

3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2961666
CAS No.: 2034378-85-1
M. Wt: 341.43
InChI Key: NYZQJMPGKKIRQY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a fluorinated amide derivative featuring a 2-fluorophenyl group attached to a propanamide backbone, which is further linked to a piperidine moiety substituted with a pyridin-3-yl group. The pyridine and piperidine motifs are common in drug design, contributing to enhanced binding affinity and metabolic stability.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-19-6-2-1-4-17(19)7-8-20(25)23-14-16-9-12-24(13-10-16)18-5-3-11-22-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZQJMPGKKIRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyridinyl group. The final step involves the coupling of the fluorophenyl group with the piperidine derivative to form the desired propanamide compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs:

Compound Name Core Structure Differences Molecular Formula (Calculated) Key Properties/Activities References
Target: 3-(2-Fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide 2-Fluorophenyl; pyridin-3-yl-substituted piperidine C20H23FN4O (MW: ~362.4) Hypothesized opioid receptor modulation; pyridine may enhance CNS penetration
3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784) 4-Fluorophenyl; lacks piperidine ring; pyridine directly attached C15H15FN2O (MW: 258.29) LogP: 1.9; moderate solubility; potential acetylcholinesterase inhibition
Orthofluorofentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) 2-Fluorophenyl; phenethyl-piperidine (no pyridine) C23H28FN2O (MW: 382.5) Potent μ-opioid agonist; Schedule I controlled substance
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Phenylpropanamide; piperidinylethoxy group C23H30N2O2 (MW: 376.5) Melting point: 116.8–117.8°C; 61.9% yield; used in neuropathic pain studies
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl group; sulfonyl-piperidine C20H24N2O3S2 (MW: 412.5) Enhanced metabolic stability; potential kinase inhibition
Key Observations:
  • Substituent Position : The 2-fluorophenyl group in the target compound may confer distinct receptor-binding properties compared to 4-fluorophenyl analogs (e.g., Y300-3784) due to steric and electronic effects .
  • Piperidine vs. Pyridine: The pyridin-3-yl substitution on piperidine differentiates the target from fentanyl analogs (e.g., Orthofluorofentanyl), which use phenethyl groups. This substitution could reduce opioid activity but improve selectivity for non-opioid targets .
  • Functional Groups : Sulfonyl (e.g., 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide) or ethoxy-piperidine (e.g., compound 12f) groups alter solubility and bioavailability compared to the target’s simpler amide linkage .

Pharmacological and Regulatory Considerations

  • Opioid Receptor Affinity: Orthofluorofentanyl and other fentanyl analogs exhibit high μ-opioid receptor binding due to their phenethyl-piperidine structure. The target compound’s pyridine substitution likely reduces this affinity, as seen in non-opioid piperidine derivatives .
  • Legal Status : Fentanyl analogs (e.g., Orthofluorofentanyl) are Schedule I controlled substances under international drug treaties. The target compound’s structural divergence may exempt it from such regulations, pending pharmacological evaluation .

Biological Activity

The compound 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide (CAS Number: 2034378-85-1) is a member of the class of amides that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3OC_{20}H_{24}FN_3O, with a molecular weight of approximately 347.42 g/mol. Its structure features a fluorophenyl group and a piperidine moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various derivatives related to this compound. For instance, compounds with similar piperidine structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamideTBDTBD
Example Compound A0.0039Staphylococcus aureus
Example Compound B0.025Escherichia coli

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed that the presence of the piperidine and pyridine rings enhances binding to specific biological targets, potentially including enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial efficacy of various piperidine derivatives, including those structurally related to our compound. Results indicated that modifications on the piperidine ring could significantly enhance antibacterial potency .
  • Antifungal Activity : Another research effort focused on the antifungal properties of similar compounds, revealing that certain derivatives exhibited strong antifungal activity with MIC values below 1μg/mL1\mu g/mL, indicating potential therapeutic applications in treating fungal infections .

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